

Mass Spectrometry of 3-(4-Bromophenyl)-3-oxopropanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Bromophenyl)-3-oxopropanenitrile

Cat. No.: B1269170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of **3-(4-Bromophenyl)-3-oxopropanenitrile**, a compound of interest in various fields of chemical and pharmaceutical research. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and presents the data in a structured format for clarity and ease of use.

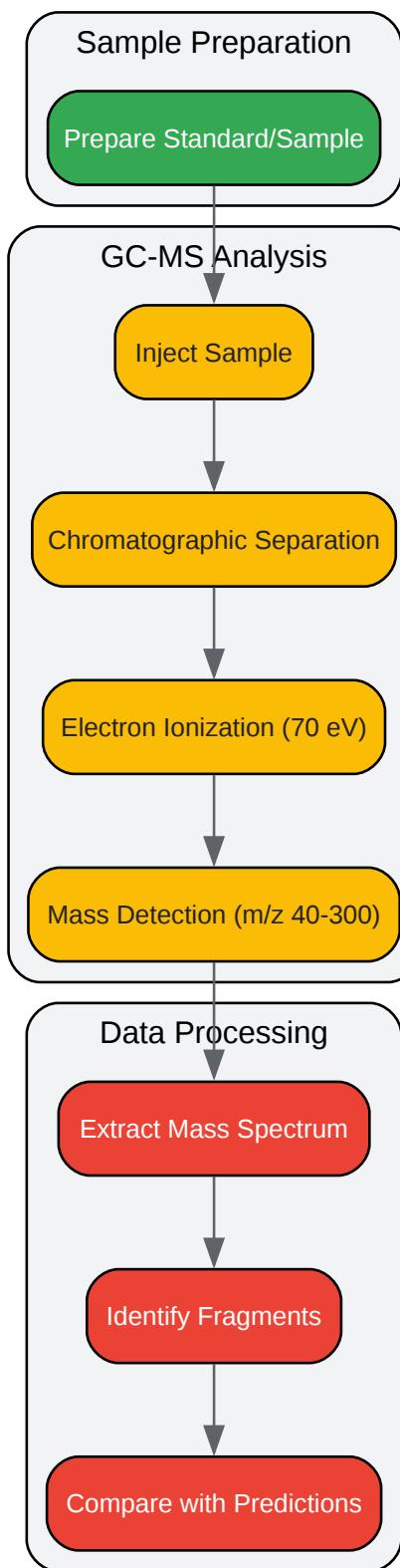
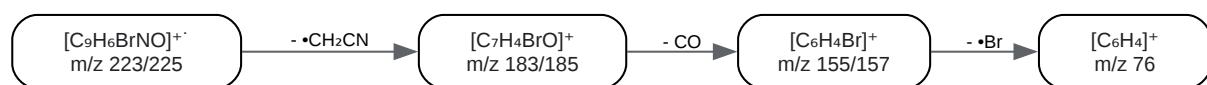
Introduction

3-(4-Bromophenyl)-3-oxopropanenitrile, with the molecular formula C_9H_6BrNO , has a molecular weight of approximately 224.06 g/mol and an exact mass of about 222.96 g/mol .^[1] ^[2]^[3] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide focuses on the fragmentation pathways expected under electron ionization, a common technique for the analysis of small molecules.

Predicted Mass Spectrometry Data

Due to the limited availability of public experimental mass spectra for **3-(4-Bromophenyl)-3-oxopropanenitrile**, the following data is based on established principles of mass spectrometry and the known fragmentation patterns of related chemical moieties, such as aromatic ketones and nitriles.^[4]^[5] The presence of a bromine atom is a key feature, as it will result in a

characteristic M+2 isotope peak with an intensity almost equal to the molecular ion peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.



Table of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for **3-(4-Bromophenyl)-3-oxopropanenitrile** under electron ionization. The m/z values are given for the fragments containing the ⁷⁹Br isotope. Corresponding peaks for the ⁸¹Br isotope would be observed at m/z + 2.

m/z (⁷⁹ Br)	Predicted Fragment Ion	Proposed Structure	Notes
223	[M] ⁺	[C ₉ H ₆ ⁷⁹ BrNO] ⁺	Molecular Ion
183/185	[M - CH ₂ CN] ⁺	[C ₇ H ₄ ⁷⁹ BrO] ⁺	Loss of the cyanomethyl radical (α -cleavage)
155/157	[C ₆ H ₄ ⁷⁹ Br] ⁺	[C ₆ H ₄ ⁷⁹ Br] ⁺	Loss of CO from the [M - CH ₂ CN] ⁺ fragment
127	[C ₇ H ₄ O] ⁺	[C ₇ H ₄ O] ⁺	Loss of Br radical from the [M - CH ₂ CN] ⁺ fragment
76	[C ₆ H ₄] ⁺	[C ₆ H ₄] ⁺	Loss of Br radical from the [C ₆ H ₄ Br] ⁺ fragment
40	[CH ₂ CN] ⁺	[CH ₂ CN] ⁺	Cyanomethyl cation

Predicted Fragmentation Pathway

The fragmentation of **3-(4-Bromophenyl)-3-oxopropanenitrile** is anticipated to be initiated by the ionization of the molecule, followed by cleavage at the bonds adjacent to the carbonyl group (α -cleavage), which is a common fragmentation pathway for ketones.^[6] The charge is likely to be stabilized on the aromatic portion of the molecule.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. (4-Bromobenzoyl)acetonitrile | C9H6BrNO | CID 770312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [Mass Spectrometry of 3-(4-Bromophenyl)-3-oxopropanenitrile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269170#mass-spectrometry-of-3-4-bromophenyl-3-oxopropanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com